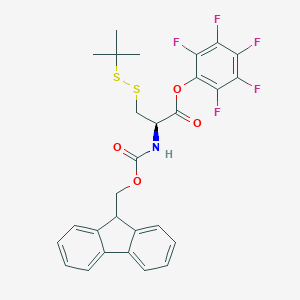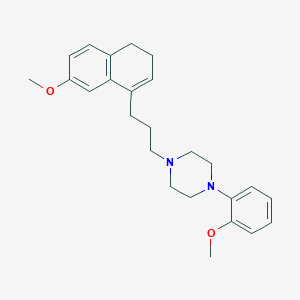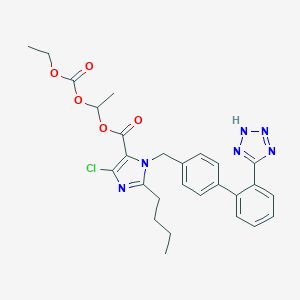
Calcium monoethylfumarate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Calcium-Monoethylfumarat erfolgt in der Regel durch Veresterung von Fumarsäure mit Ethanol in Gegenwart eines Katalysators, gefolgt von der Zugabe von Calciumionen zur Bildung der endgültigen Verbindung . Die Reaktionsbedingungen umfassen oft:
Temperatur: Moderate Temperaturen um 60-80°C.
Katalysatoren: Saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Lösungsmittel: Häufige Lösungsmittel sind Ethanol oder Methanol.
Industrielle Produktionsverfahren
Die industrielle Produktion von Calcium-Monoethylfumarat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Batch- oder kontinuierliche Reaktoren: Um die Reaktionsbedingungen präzise zu kontrollieren.
Reinigungsschritte: Einschließlich Kristallisation und Filtration, um hochreines Calcium-Monoethylfumarat zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Calcium-Monoethylfumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Kann zu verschiedenen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Substitutionsreaktionen können an der Ethylgruppe oder der Fumarat-Einheit stattfinden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Einschließlich Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nukleophile unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann .
Wissenschaftliche Forschungsanwendungen
Calcium-Monoethylfumarat wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich entzündungshemmender und antioxidativer Eigenschaften.
Industrie: Wird bei der Herstellung von Polymeren und anderen industriellen Materialien eingesetzt.
Wirkmechanismus
Der genaue Wirkmechanismus von Calcium-Monoethylfumarat ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkungen über folgende Faktoren entfaltet:
Molekulare Zielstrukturen: Interaktion mit spezifischen Proteinen und Enzymen im Körper.
Beteiligte Signalwege: Modulation von Entzündungssignalwegen und Reaktionen auf oxidativen Stress.
Wissenschaftliche Forschungsanwendungen
Calcium monoethylfumarate has been studied for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic effects in treating conditions like psoriasis and multiple sclerosis.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The exact mechanism of action of calcium monoethylfumarate is not fully understood. it is believed to exert its effects through:
Molecular targets: Interacting with specific proteins and enzymes in the body.
Pathways involved: Modulating inflammatory pathways and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Calcium-Monoethylfumarat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Dimethylfumarat: Ein weiteres Fumarat-Derivat, das zur Behandlung von Psoriasis und Multipler Sklerose eingesetzt wird.
Magnesium-Monoethylfumarat: Ähnlich in der Struktur, aber mit Magnesium anstelle von Calcium, wird für ähnliche therapeutische Zwecke eingesetzt.
Zink-Monoethylfumarat: Eine weitere verwandte Verbindung mit Zink, die ebenfalls in medizinischen Anwendungen verwendet wird.
Einzigartigkeit
Calcium-Monoethylfumarat ist aufgrund seines spezifischen Calciumions einzigartig, das im Vergleich zu seinen Magnesium- und Zink-Gegenstücken möglicherweise unterschiedliche biologische und chemische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
calcium;(E)-4-ethoxy-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONQYHBMBCNDD-SYWGCQIGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2459-05-4 (Parent) | |
| Record name | Calcium monoethylfumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62008-22-4 | |
| Record name | Calcium monoethylfumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium monoethylfumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium diethyl difumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM MONOETHYLFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between calcium monoethylfumarate and monomethylfumarate?
A1: The research article investigates the pharmacokinetics of fumarates after oral administration of a tablet containing both dimethylfumarate and this compound []. While the study doesn't directly measure this compound levels, it focuses on monomethylfumarate, the biologically active metabolite produced from the metabolism of these fumarate compounds.
Q2: How does food intake affect the pharmacokinetics of monomethylfumarate after taking a tablet containing this compound?
A2: The study demonstrates that food intake significantly impacts the absorption rate of monomethylfumarate []. Specifically:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


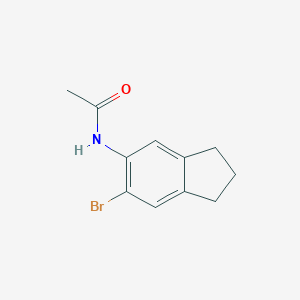
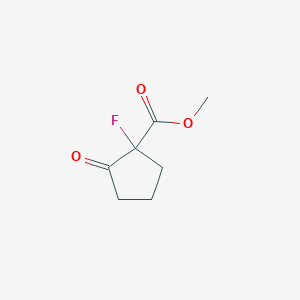
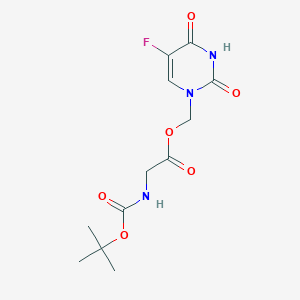
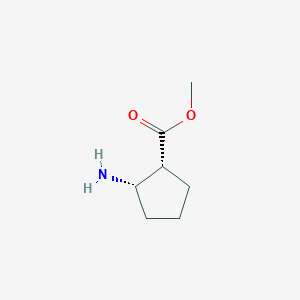
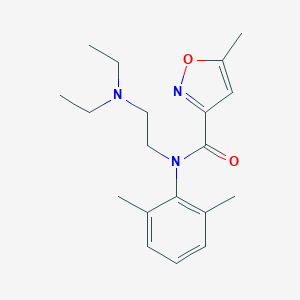
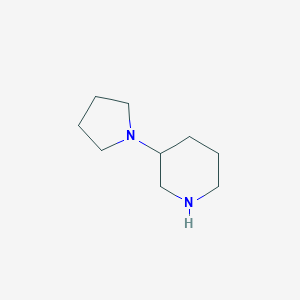
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
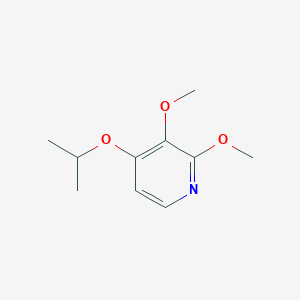

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
